1-(5-Amino-2-(chloromethyl)phenyl)propan-1-one
Description
1-(5-Amino-2-(chloromethyl)phenyl)propan-1-one is a substituted aryl ketone featuring a propan-1-one backbone attached to a phenyl ring substituted with an amino group (-NH₂) at the 5-position and a chloromethyl (-CH₂Cl) group at the 2-position. Its structure positions it as a versatile intermediate in organic synthesis, particularly for pharmaceuticals or agrochemicals requiring aromatic ketone scaffolds with modifiable substituents .
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
1-[5-amino-2-(chloromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H12ClNO/c1-2-10(13)9-5-8(12)4-3-7(9)6-11/h3-5H,2,6,12H2,1H3 |
InChI Key |
SLCIZLZMIZHKTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)N)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
1-[2-Amino-6-(chloromethyl)phenyl]propan-1-one
This positional isomer (amino at 2-position, chloromethyl at 6-position) shares the same functional groups but differs in substitution pattern. Such isomerism can significantly alter electronic distribution and steric hindrance, affecting reactivity.
Halogenated Aryl Propanones
Compounds like 1-(3-chlorophenyl)propan-1-one and 1-(4-chlorophenyl)propan-1-one () lack the amino and chloromethyl groups but retain halogen substituents. These analogs exhibit lower polarity and reactivity in coupling reactions compared to the target compound. For example, halogenated aryl ketones in showed moderate yields (60–73%) in coupling reactions, whereas the amino and chloromethyl groups in the target compound could enhance nucleophilic substitution or cross-coupling efficiency .
Heterocyclic and Thiophene Derivatives
Thiophene-Based Propanones
1-(5-Bromothiophen-2-yl)propan-1-one () and 1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)-3-(phenylthio)propan-1-one () replace the phenyl ring with sulfur-containing heterocycles. The benzo[b]thiophene moiety enhances aromatic stability and introduces steric bulk, which may hinder reactions requiring planar intermediates. Additionally, thiophene derivatives often exhibit distinct electronic properties (e.g., lower electron density) compared to phenyl analogs, influencing their behavior in photochemical or catalytic processes .
Thiazolidine Derivatives
Compounds like (E)-3-(4-(benzyloxy)phenyl)-2-((substituted benzylidene)amino)-1-(thiazolidin-3-yl)propan-1-one () incorporate a thiazolidine ring, adding conformational rigidity and hydrogen-bonding sites. These derivatives demonstrate enhanced antimicrobial activity (e.g., AAP-4, AAP-5 with MIC values <1 µg/mL), suggesting that the thiazolidine moiety synergizes with the propan-1-one core for biological efficacy. In contrast, the target compound’s simpler structure may prioritize synthetic versatility over targeted bioactivity .
Extended Aromatic Systems
1-(2-((7-(3-Fluorophenyl)-2-hydroxynaphthalen-1-yl)ethynyl)phenyl)propan-1-one () features a naphthalene-ethynyl extension, creating a conjugated π-system. This structural modification increases molecular weight (MW ~400 g/mol) and UV absorbance compared to the target compound (MW ~211 g/mol). Such extended systems are advantageous in materials science but may complicate pharmacokinetics in drug design .
Functionalized Derivatives
Urea-Linked Compounds
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea () introduces a urea linker and thiazole ring, enhancing hydrogen-bonding capacity. These derivatives show moderate yields (50–58%) but are less synthetically accessible than the target compound due to multi-step synthesis .
Silyl-Protected Analogs
1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)propan-1-one () employs a silyl ether protecting group, improving solubility in nonpolar solvents. This strategy is useful for stepwise synthesis but introduces additional deprotection steps, unlike the target compound’s inherently reactive chloromethyl group .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(5-Amino-2-(chloromethyl)phenyl)propan-1-one, and how are reaction conditions optimized for yield and purity?
- Answer: The compound is synthesized via multi-step organic reactions, including chlorination and amination. A common laboratory method involves:
- Step 1: Chlorination of a phenylpropanone precursor using thionyl chloride or other chlorinating agents.
- Step 2: Introduction of the amino group via reductive amination or catalytic hydrogenation.
- Step 3: Purification via column chromatography or recrystallization.
Industrial-scale synthesis employs continuous flow reactors to enhance efficiency and reduce byproducts. Reaction parameters (temperature, solvent, catalyst) are systematically optimized using Design of Experiments (DoE) to maximize yield (>80%) and purity (>95%) .
Q. How is the molecular structure of this compound characterized in academic research?
- Answer: Structural elucidation involves:
- NMR Spectroscopy: H and C NMR confirm substituent positions and electronic environments (e.g., aromatic protons at δ 6.8–7.2 ppm, carbonyl carbon at δ 205–210 ppm).
- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 228.06).
- X-ray Crystallography: SHELX software refines crystal structures to determine bond lengths, angles, and hydrogen-bonding networks (e.g., C-Cl bond length ~1.73 Å) .
Q. What are the primary chemical reactivity pathways observed for this compound under standard laboratory conditions?
- Answer: Key reactions include:
- Oxidation: Ketone oxidation using KMnO or CrO yields carboxylic acids.
- Reduction: Sodium borohydride reduces the ketone to a secondary alcohol.
- Nucleophilic Substitution: The chloromethyl group reacts with amines (e.g., NH) to form secondary amines.
Reaction outcomes depend on solvent polarity (e.g., ethanol vs. DCM) and temperature (20–80°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction outcomes for derivatives of this compound?
- Answer: Discrepancies in yields or byproducts often arise from:
- Catalyst Variability: Transition-metal catalysts (e.g., Pd/C vs. Raney Ni) alter reaction pathways.
- Analytical Limitations: Use High-Performance Liquid Chromatography (HPLC) with UV/Vis detection to quantify minor impurities.
- Replication Studies: Reproduce reactions under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables .
Q. What methodologies are employed to study the biological interactions of this compound, particularly in enzyme inhibition studies?
- Answer: Researchers use:
- In Vitro Assays: Measure IC values against target enzymes (e.g., kinases) using fluorescence-based kinetic assays.
- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding modes of the chloromethyl group to enzyme active sites.
- Structure-Activity Relationship (SAR) Studies: Synthesize analogs (e.g., bromomethyl derivatives) to correlate substituent effects with inhibitory potency .
Q. What strategies are effective in controlling regioselectivity during nucleophilic substitution reactions involving the chloromethyl group?
- Answer: Regioselectivity is influenced by:
- Steric Effects: Bulky nucleophiles (e.g., tert-butylamine) favor substitution at less hindered positions.
- Electronic Effects: Electron-withdrawing groups (e.g., -NO) direct nucleophiles to electrophilic carbons.
- Solvent Choice: Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing reaction specificity .
Q. How do advanced computational models contribute to understanding the compound's interaction with biological targets?
- Answer: Computational approaches include:
- Density Functional Theory (DFT): Calculates electrostatic potential maps to predict reactive sites (e.g., chloromethyl group’s electrophilicity).
- Molecular Dynamics (MD): Simulates ligand-protein binding kinetics under physiological conditions (e.g., solvation effects).
- Machine Learning (ML): Trains models on SAR datasets to predict novel derivatives with enhanced bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
